
Prmt5-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5-IN-16 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins, which is essential for various cellular processes, including gene expression, RNA splicing, and signal transduction. Inhibition of PRMT5 has been shown to have therapeutic potential in various cancers and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions
Prmt5-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Prmt5-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes and to develop new PRMT5 inhibitors.
Biology: Employed in research to understand the biological functions of PRMT5 and its role in cellular processes such as gene expression and RNA splicing.
Medicine: Investigated for its therapeutic potential in treating cancers, particularly those with overexpression of PRMT5. It has shown promise in preclinical studies for inhibiting tumor growth and enhancing the efficacy of other cancer therapies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.
Wirkmechanismus
Prmt5-IN-16 exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 catalyzes the symmetric dimethylation of arginine residues on target proteins, which is crucial for their function. By inhibiting PRMT5, this compound disrupts these methylation processes, leading to alterations in gene expression, RNA splicing, and other cellular functions. The molecular targets of this compound include histones and non-histone proteins involved in critical pathways such as DNA repair, cell cycle regulation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Prmt5-IN-16 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
GSK3326595: Another PRMT5 inhibitor that has shown efficacy in preclinical cancer models.
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in non-small cell lung cancer.
3039-0164: A novel non-SAM inhibitor discovered through structure-based virtual screening.
These compounds share the common goal of inhibiting PRMT5 but differ in their chemical structures, binding mechanisms, and therapeutic applications. This compound stands out for its unique scaffold and potential for further optimization in drug development .
Eigenschaften
Molekularformel |
C25H34N8O2 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
1-[4-[[3-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]-1-methylpyrazolo[4,3-d]pyrimidin-7-yl]amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H34N8O2/c1-17(34)33-11-8-20(9-12-33)29-25-23-22(27-16-28-25)24(30-31(23)2)26-13-21(35)15-32-10-7-18-5-3-4-6-19(18)14-32/h3-6,16,20-21,35H,7-15H2,1-2H3,(H,26,30)(H,27,28,29)/t21-/m1/s1 |
InChI-Schlüssel |
BQIJTEQVQJHBAS-OAQYLSRUSA-N |
Isomerische SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NC[C@H](CN4CCC5=CC=CC=C5C4)O)C |
Kanonische SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC3=C2N(N=C3NCC(CN4CCC5=CC=CC=C5C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


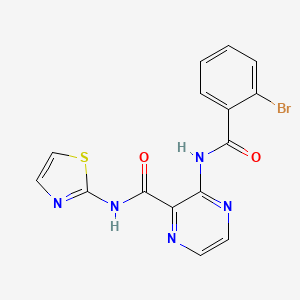
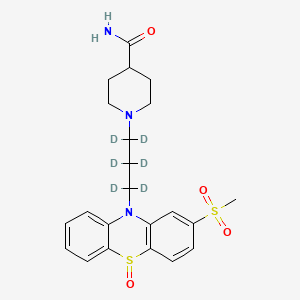
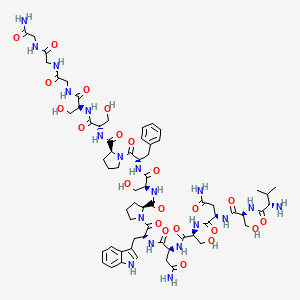
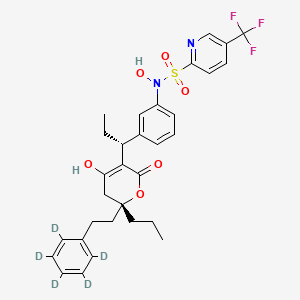
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
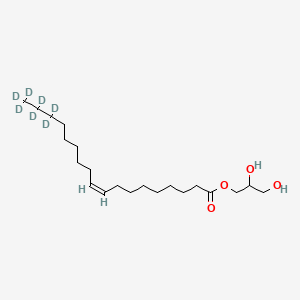
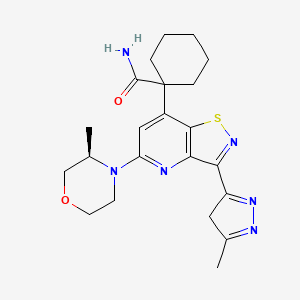

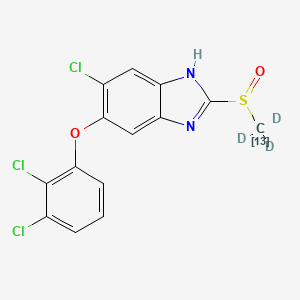
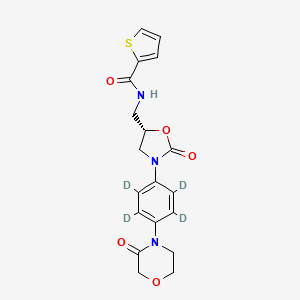
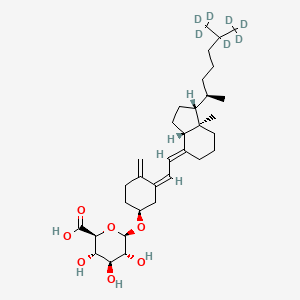
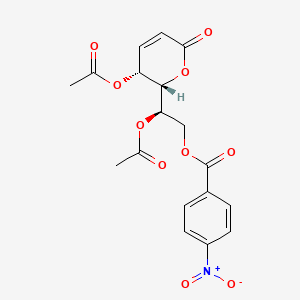
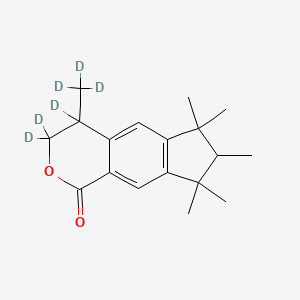
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
